Cephalexin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cephalexin is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against gram-positive bacteria and some gram-negative bacteria by disrupting the growth of the bacterial cell wall . This compound is commonly prescribed for respiratory tract infections, skin infections, and urinary tract infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cephalexin involves the reaction of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with phenylglycine derivatives. The process typically includes the following steps:

- Adding an L-Phenylglycine ester derivative to a 7-ADCA aqueous solution.

- Adding immobilized penicillin acylase to catalyze the reaction.

- Adjusting the reaction solution’s viscosity and separating the enzyme.

- Centrifugally filtering the this compound suspension to obtain crude this compound powder.

- Adjusting the pH with sulfuric acid and filtering the solution to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors and advanced filtration techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cephalexin undergoes various chemical reactions, including:

Oxidation: this compound can be degraded by hydroxyl radicals, leading to the formation of byproducts.

Hydrolysis: Enzymatic hydrolysis of this compound can produce 7-ADCA and phenylglycine.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals generated through advanced oxidation processes.

Hydrolysis: Penicillin acylase enzyme under controlled pH and temperature conditions.

Major Products:

Oxidation: Various degradation byproducts, some of which may be toxic to aquatic organisms.

Hydrolysis: 7-ADCA and phenylglycine.

Applications De Recherche Scientifique

Clinical Applications

Cephalexin is indicated for the treatment of several types of infections, including:

- Respiratory Tract Infections : Effective against pathogens causing pharyngitis, pneumonia, and bronchitis.

- Otitis Media : Commonly prescribed for middle ear infections in children.

- Skin and Skin Structure Infections : Treats cellulitis and other skin infections caused by Staphylococcus aureus and Streptococcus pyogenes.

- Bone Infections : Utilized in treating osteomyelitis caused by susceptible organisms.

- Genitourinary Tract Infections : Effective for urinary tract infections, including acute prostatitis .

Case Study Overview

-

Skin and Soft Tissue Infections :

A randomized controlled trial involving 166 outpatient subjects demonstrated that this compound achieved a clinical cure rate of 84.1% compared to 90.5% for placebo in patients with skin abscesses . Notably, the study highlighted that the presence of methicillin-resistant Staphylococcus aureus (MRSA) did not significantly affect the outcomes when treated with this compound. -

Urinary Tract Infections :

A retrospective cohort study evaluated the effectiveness of this compound administered twice daily versus four times daily in treating uncomplicated urinary tract infections. The treatment failure rates were similar between the two dosing regimens (12.7% vs. 17%), indicating that a twice-daily regimen is as effective as the traditional four-times-daily approach . -

Comparative Effectiveness :

Another study assessed the combination of this compound with trimethoprim-sulfamethoxazole for cellulitis treatment. The addition of trimethoprim-sulfamethoxazole did not improve clinical outcomes compared to this compound alone, suggesting that monotherapy may be sufficient in certain cases .

Data Tables

Mécanisme D'action

Cephalexin exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of cell wall assembly. This binding inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis and death .

Comparaison Avec Des Composés Similaires

- Cefadroxil

- Cefradine

- Cefazolin

Cephalexin remains a vital antibiotic in the medical field, offering effective treatment for a range of bacterial infections while also serving as a valuable compound in scientific research.

Activité Biologique

Cephalexin, a first-generation cephalosporin antibiotic, is widely used for treating various bacterial infections. Its biological activity primarily targets Gram-positive bacteria, with limited efficacy against Gram-negative organisms. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria.

Spectrum of Activity

This compound demonstrates strong activity against a variety of Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Streptococcus pyogenes

Its activity against Gram-negative bacteria is more modest and includes:

- Escherichia coli

- Proteus mirabilis

- Klebsiella pneumoniae

Table 1: Antibacterial Spectrum of this compound

| Bacteria Type | Example Species | Activity Level |

|---|---|---|

| Gram-positive | Staphylococcus aureus | High |

| Streptococcus pneumoniae | High | |

| Streptococcus pyogenes | High | |

| Gram-negative | Escherichia coli | Moderate |

| Proteus mirabilis | Moderate | |

| Klebsiella pneumoniae | Moderate |

In Vitro Studies

Research has shown that this compound's minimum inhibitory concentration (MIC) values vary depending on the bacterial strain and environmental conditions. A study assessed the in vitro activity of this compound alongside other cephalosporins against clinical isolates. The results indicated that this compound had comparable efficacy to cefadroxil but less than that of second-generation cephalosporins like cefuroxime .

Table 2: MIC Values for this compound Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Case Studies and Clinical Efficacy

This compound has been effectively used in various clinical settings. For instance, a study involving patients with group A beta-hemolytic streptococcal throat infections demonstrated that this compound was as effective as penicillin, providing an alternative for patients allergic to penicillin .

Another case study highlighted the successful treatment of skin and soft tissue infections with this compound, where it was administered at a dosage of 500 mg every six hours for a week. The outcome showed significant improvement in symptoms and bacterial clearance .

Interactions and Resistance

The biological activity of this compound can be affected by interactions with metal ions. A study indicated that complexation with essential trace elements could lead to antagonistic effects, increasing MIC values and reducing antibacterial efficacy . Furthermore, resistance mechanisms such as β-lactamase production by certain bacteria can diminish the effectiveness of this compound, necessitating careful selection based on susceptibility testing.

Propriétés

Numéro CAS |

34632-04-7 |

|---|---|

Formule moléculaire |

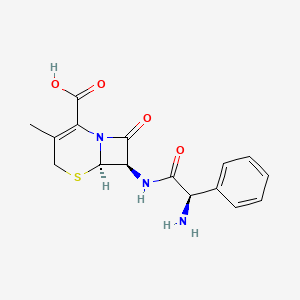

C16H17N3O4S |

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11+,15+/m0/s1 |

Clé InChI |

ZAIPMKNFIOOWCQ-FIXISWKDSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |

SMILES isomérique |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)SC1)C(=O)O |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |

Apparence |

Off-White Solid |

melting_point |

171-173°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]- 3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-(α-Amino-L-phenyla |

Origine du produit |

United States |

Q1: How does Cephalexin exert its antibacterial effect?

A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. These proteins are responsible for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: Does the size of the bacterial inoculum influence this compound's activity?

A2: Yes, the size of the bacterial inoculum can impact this compound's inhibitory effects, with varying responses observed depending on the bacterial species or strain [].

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be readily found in publicly available chemical databases. The molecular formula is C16H17N3O4S, and the molecular weight is 347.40 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound and its interactions?

A5: Yes, several spectroscopic techniques have been employed in the research of this compound. Fourier transform infrared (FTIR) spectroscopy is used to identify this compound in pharmaceutical formulations [] and confirm the absence of chemical interactions between this compound, polymers, and counterions in drug delivery systems []. Additionally, fluorescence spectroscopy has been used to investigate the formation of host-guest inclusion complexes between this compound and β-cyclodextrin [].

Q5: Has this compound been investigated for its use in drug delivery systems?

A6: Yes, researchers have explored the use of chitosan nanoparticles as a drug delivery system for this compound []. The formulation demonstrated good stability, sustained release properties, and enhanced antimicrobial activity compared to free this compound [].

Q6: How does the presence of other ions in water sources impact the removal of this compound using pumice?

A7: Studies suggest that common ions like calcium, magnesium, copper, sulfate, and carbonate have minimal impact on this compound absorption by pumice []. This finding highlights the potential of pumice as an effective adsorbent for this compound removal from contaminated water sources.

Q7: How is this compound absorbed and distributed in the body?

A8: this compound is absorbed rapidly and completely from the upper intestine, but not from the stomach []. It is then distributed widely to various tissues, except for the spinal fluid and aqueous humor [, ].

Q8: How is this compound metabolized and excreted?

A9: this compound is not significantly metabolized in the body []. It is primarily excreted unchanged in the urine, with 70-100% of the dose found in the urine within 6-8 hours after administration [].

Q9: Are there any differences in this compound pharmacokinetics between obese and non-obese patients?

A10: A study investigating the population pharmacokinetics of this compound found no significant differences in its pharmacokinetic parameters between obese and non-obese patients [].

Q10: Has this compound been studied for its efficacy in treating specific infections?

A10: Yes, numerous studies have investigated the clinical efficacy of this compound in treating various infections:

- Skin and soft tissue infections: Several studies have demonstrated the efficacy of this compound in treating uncomplicated cellulitis [], secondarily infected eczema [], and secondarily infected wounds [].

- Respiratory tract infections: this compound has been shown to be effective in treating streptococcal tonsillopharyngitis [] and other respiratory tract infections [].

- Urinary tract infections: Clinical studies have demonstrated the efficacy of this compound in treating uncomplicated urinary tract infections [].

- Vertebral osteomyelitis: Retrospective studies suggest that this compound can be a reasonable option for completing treatment in patients with bacteremic vertebral osteomyelitis caused by methicillin-susceptible Staphylococcus aureus, provided they receive at least 3 weeks of effective intravenous antimicrobial therapy initially [].

Q11: What are the known mechanisms of resistance to this compound?

A13: The primary mechanism of resistance to this compound is the production of β-lactamases by bacteria []. These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive.

Q12: Is there cross-resistance between this compound and other antibiotics?

A12: Cross-resistance can occur between this compound and other β-lactam antibiotics, particularly those within the cephalosporin class, due to shared mechanisms of resistance, such as the production of β-lactamases with overlapping substrate specificities.

Q13: Can the bioavailability of this compound be improved through formulation strategies?

A15: Yes, research has shown that encapsulating this compound within chitosan nanoparticles enhances its bioavailability and antimicrobial activity compared to free this compound []. This strategy highlights the potential for improving drug delivery and therapeutic outcomes.

Q14: What analytical methods are used to quantify this compound in biological samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound concentrations in biological samples like serum and urine [, ]. This method offers high sensitivity and selectivity for accurate drug monitoring.

Q15: Have any alternative assay techniques been developed for this compound quantification?

A17: Yes, researchers have developed a colorimetric assay based on charge transfer complex formation between this compound and chloranilic acid []. This method offers a simpler and potentially more cost-effective approach for this compound quantification.

Q16: What analytical techniques are used to study the interaction between this compound and β-cyclodextrin?

A18: Spectrofluorometry has been employed to investigate the host-guest inclusion complex formation between this compound and β-cyclodextrin []. This technique allows for the determination of binding constants and thermodynamic parameters associated with the complexation process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.